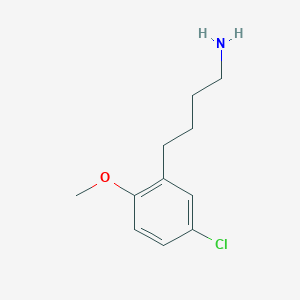

4-(5-Chloro-2-methoxyphenyl)butan-1-amine

Description

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)butan-1-amine |

InChI |

InChI=1S/C11H16ClNO/c1-14-11-6-5-10(12)8-9(11)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3 |

InChI Key |

CBPNDYQCEYGOPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methoxyphenyl)butan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde and butan-1-amine.

Condensation Reaction: The aldehyde group of 5-chloro-2-methoxybenzaldehyde reacts with butan-1-amine under acidic or basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various substituents at the chloro position.

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)butan-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-(5-Chloro-2-methoxyphenyl)butan-2-amine: Similar structure but with the amine group at the second carbon of the butane chain.

4-(5-Chloro-2-methoxyphenyl)butan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

4-(5-Chloro-2-methoxyphenyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amine group.

Uniqueness

4-(5-Chloro-2-methoxyphenyl)butan-1-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a chloro and methoxy group on the phenyl ring, along with the butan-1-amine backbone, makes it a versatile compound for various applications.

Biological Activity

4-(5-Chloro-2-methoxyphenyl)butan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features suggest interactions with various biological targets, particularly in the central nervous system (CNS) and in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through a series of chemical reactions involving the alkylation of 5-chloro-2-methoxyphenol with butylamine. The synthesis process typically involves the following steps:

- Alkylation : The reaction of 5-chloro-2-methoxyphenol with a suitable alkylating agent.

- Purification : Use of column chromatography to isolate the desired product.

- Characterization : Techniques such as NMR and mass spectrometry confirm the structure.

Antimicrobial Properties

Research indicates that compounds containing the 5-chloro-2-methoxyphenyl moiety exhibit significant antimicrobial activity. A study highlighted that derivatives of sulfonamides with this scaffold showed effective inhibition against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 15.62 to 31.25 μmol/L .

Neuropharmacological Effects

This compound has been investigated for its effects on serotonin receptors, particularly the 5-HT1A receptor subtype. In vivo studies demonstrated that compounds structurally related to it can effectively bind to these receptors, influencing neurotransmitter release and potentially impacting mood disorders .

Case Study 1: Neuroreceptor Binding

A study utilized microPET imaging in rats to evaluate the binding affinity of a related compound to the 5-HT1A receptors in various brain regions. The results indicated significant accumulation in areas such as the hippocampus and amygdala, suggesting a strong interaction with serotonergic pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of sulfonamide derivatives containing the 5-chloro-2-methoxyphenyl group. The study revealed potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(5-Chloro-2-methoxyphenyl)butan-1-amine, and how do reaction conditions influence yield?

- Methodology : Reductive amination of 4-(5-chloro-2-methoxyphenyl)butan-1-one using NaBH₄ or LiAlH₄ in the presence of ammonia or ammonium acetate is a common approach. Solvent choice (e.g., methanol or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-reduction or imine formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the amine. Yield optimization requires strict anhydrous conditions and inert atmospheres .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Spectroscopy : ¹H/¹³C NMR (δ ~1.5–3.5 ppm for aliphatic protons, aromatic signals at δ 6.5–7.5 ppm) and FT-IR (N-H stretch ~3300 cm⁻¹, C-Cl ~750 cm⁻¹) validate functional groups .

- Crystallography : Single-crystal X-ray diffraction (SHELX software ) resolves stereochemistry and confirms the chloro-methoxy substitution pattern.

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; low solubility in water. Stability tests (TGA/DSC) show decomposition >200°C, but hygroscopicity necessitates storage under desiccation .

Advanced Research Questions

Q. How do computational models (e.g., PCP-SAFT) predict the phase behavior of this compound in solvent mixtures, and what are their limitations?

- Modeling Challenges : PCP-SAFT struggles with asymmetric hydrogen bonding in amine-containing systems, leading to inaccuracies in predicting azeotropes. Hybrid DFT/MD simulations (e.g., Gaussian or COSMO-RS) improve accuracy by accounting for electron-withdrawing effects of the chloro and methoxy groups .

Q. What strategies resolve contradictions in biological activity data (e.g., receptor binding vs. cytotoxicity) for this compound?

- Mechanistic Studies : Competitive binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) paired with cytotoxicity screens (MTT assay) clarify selectivity. Structural analogs (e.g., 4-(4-methoxyphenyl)butan-2-amine ) serve as controls to isolate substituent-specific effects .

- Data Normalization : Use of standardized cell lines (HEK-293, SH-SY5Y) and strict IC₅₀/EC₅₀ protocols minimizes variability .

Q. How does the chloro-methoxy substitution pattern influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Electronic Effects : The electron-donating methoxy group directs EAS to the para position (relative to itself), while the electron-withdrawing Cl meta-directs. Competition leads to mixed products; DFT calculations (Mulliken charges) quantify substituent dominance .

- Experimental Validation : Nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) followed by LC-MS analysis identifies major/minor adducts .

Methodological Notes

- SHELX Refinement : For crystallographic data, employ SHELXL-2018 with Hirshfeld atom refinement (HAR) to resolve disorder in the butan-1-amine chain .

- Synthetic Scalability : Pilot-scale reactions (>10 g) require flow chemistry setups to maintain temperature control and prevent exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.